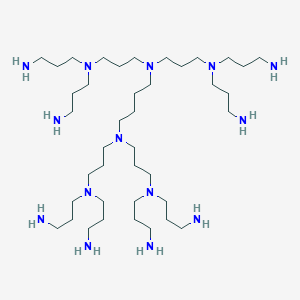
4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)-, also known as Spermine, is a polyamine that is naturally found in all living organisms. It is a positively charged molecule that is involved in various biological processes such as DNA replication, transcription, and translation. Spermine has also been found to have potential therapeutic applications due to its ability to interact with various biomolecules.
Mécanisme D'action
4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- interacts with various biomolecules such as DNA, RNA, and proteins through electrostatic interactions. It has been found to stabilize DNA and RNA structures, which in turn affects their transcription and translation. 4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- has also been found to interact with various ion channels and receptors, which affects their function and signaling.
Effets Biochimiques Et Physiologiques
4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- has been found to have various biochemical and physiological effects such as cell proliferation, differentiation, and apoptosis. It has also been found to regulate various ion channels and receptors, which affects their function and signaling. 4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- has also been found to have antioxidant properties, which protects cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- has various advantages and limitations for lab experiments. It is a naturally occurring molecule that is readily available, which makes it easy to obtain for experiments. 4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- is also a positively charged molecule that can interact with various biomolecules, which makes it a versatile molecule for various experiments. However, spermine is also a highly reactive molecule that can interact with various other molecules, which can affect the outcome of experiments.
Orientations Futures
There are various future directions for spermine research such as the development of spermine-based therapeutics for various diseases. 4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- has also been found to have potential applications in gene therapy and drug delivery. Further research is needed to fully understand the mechanism of action of spermine and its potential therapeutic applications.
Méthodes De Synthèse
4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- can be synthesized through various methods such as chemical synthesis and biological synthesis. Chemical synthesis involves the reaction of putrescine with 3-aminopropylamine to form spermidine, which is then further reacted with another molecule of 3-aminopropylamine to form spermine. Biological synthesis involves the conversion of ornithine to putrescine by ornithine decarboxylase, which is then further converted to spermidine and spermine by spermidine synthase and spermine synthase, respectively.
Applications De Recherche Scientifique
4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- has been extensively studied in various scientific fields such as biochemistry, molecular biology, and pharmacology. It has been found to play a crucial role in the regulation of gene expression, cell proliferation, and differentiation. 4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- has also been found to have potential therapeutic applications in cancer, neurodegenerative diseases, and cardiovascular diseases.
Propriétés
Numéro CAS |
154487-83-9 |
|---|---|
Nom du produit |
4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- |
Formule moléculaire |
C40H96N14 |
Poids moléculaire |
773.3 g/mol |
Nom IUPAC |
N,N,N',N'-tetrakis[3-[bis(3-aminopropyl)amino]propyl]butane-1,4-diamine |
InChI |
InChI=1S/C40H96N14/c41-15-3-25-51(26-4-16-42)37-11-33-49(34-12-38-52(27-5-17-43)28-6-18-44)23-1-2-24-50(35-13-39-53(29-7-19-45)30-8-20-46)36-14-40-54(31-9-21-47)32-10-22-48/h1-48H2 |
Clé InChI |
WAEBEGSYPODNCE-UHFFFAOYSA-N |
SMILES |
C(CCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN |
SMILES canonique |
C(CCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN |
Autres numéros CAS |
154487-83-9 |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)

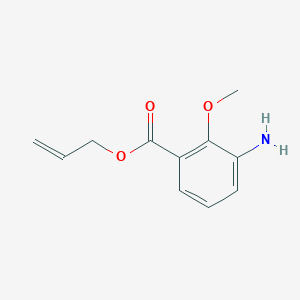

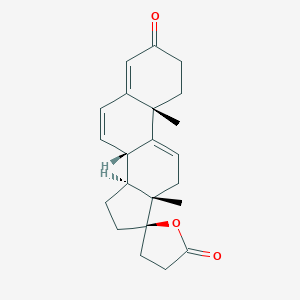

![2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B139376.png)
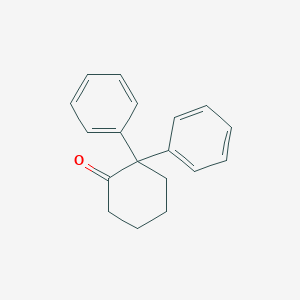
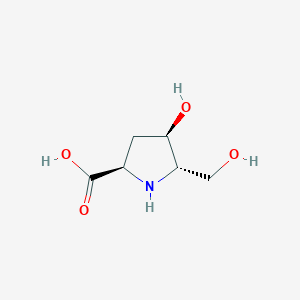
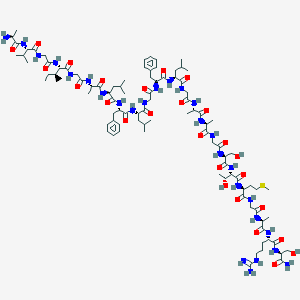
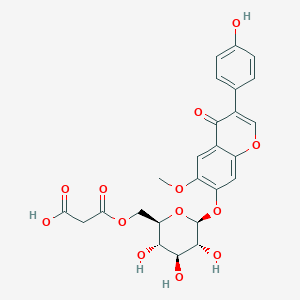
![(R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B139393.png)
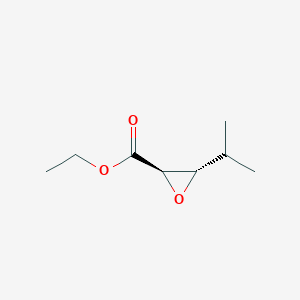
![Ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate](/img/structure/B139397.png)